molecular formula C5H12ClNO2S B6208774 imino(methyl)[(1r,3r)-3-hydroxycyclobutyl]-lambda6-sulfanone hydrochloride, trans CAS No. 2703756-12-9

imino(methyl)[(1r,3r)-3-hydroxycyclobutyl]-lambda6-sulfanone hydrochloride, trans

Cat. No.: B6208774
CAS No.: 2703756-12-9
M. Wt: 185.67 g/mol
InChI Key: GPKCUXXLNNBNNC-UHFFFAOYSA-N
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Description

Imino(methyl)[(1r,3r)-3-hydroxycyclobutyl]-lambda6-sulfanone hydrochloride, trans (hereafter referred to as the target compound) is a sulfonimidoyl derivative characterized by a cyclobutyl backbone with trans-configuration hydroxy and imino(methyl)sulfanone substituents. Its structure (Figure 1) includes a lambda6-sulfanone core, a methyl-imino group, and a 3-hydroxycyclobutyl ring. The stereochemistry (1r,3r) and trans configuration are critical for its physicochemical and biological properties.

Properties

CAS No.

2703756-12-9

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

3-(methylsulfonimidoyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(6,8)5-2-4(7)3-5;/h4-7H,2-3H2,1H3;1H

InChI Key

GPKCUXXLNNBNNC-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CC(C1)O.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares core features with several sulfonimidoyl derivatives but differs in substituents and ring systems. Key analogs include:

Imino(methyl)[(1r,3r)-3-Aminocyclobutyl]-lambda6-Sulfanone Dihydrochloride
  • Structural Differences: The 3-hydroxy group in the target compound is replaced by an amino group.
  • This analog is cataloged with a molecular weight of 316.40 g/mol (C₇H₁₁F₃O·ClH) .
N-[(1r,3r)-3-[Imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate (tert-Butyl)
  • Structural Differences : A tert-butyl carbamate group replaces the hydroxy substituent.
  • Molecular weight: 343.47 g/mol (C₂₀H₂₉N₃O₂) .
(3-Aminocyclopentyl)(imino)methyl-lambda6-Sulfanone Dihydrochloride (CID 165945521)
  • Structural Differences: Cyclopentyl ring (vs. cyclobutyl) and amino substituent at position 3.
  • Implications : The larger ring size may influence conformational flexibility and binding affinity in biological targets. Molecular formula: C₆H₁₄N₂OS .
(R)-Imino(methyl)(1-{6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl}cyclopropyl)-λ6-Sulfanone
  • Structural Differences : Incorporates a cyclopropane ring fused to a pyrimidine-morpholinyl-pyrrolopyridine system.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/Identifier
Target Compound C₇H₁₃ClN₂O₂S* ~254.71 3-hydroxycyclobutyl, trans Not reported
3-Aminocyclobutyl Analog C₇H₁₁F₃O·ClH 316.40 3-aminocyclobutyl 1700541-02-1
tert-Butyl Carbamate Analog C₂₀H₂₉N₃O₂ 343.47 tert-butyl carbamate Not reported
Cyclopentyl Analog (CID 165945521) C₆H₁₄N₂OS 162.25 3-aminocyclopentyl 165945521

*Estimated based on components in .

Analytical Characterization

  • Spectroscopic Data : Analogous compounds (e.g., indole-fused heterocycles) have been characterized via ¹³C-NMR (e.g., δ 47.45–144.88 ppm for carbons) and HRMS (e.g., m/z 223.1225), methods applicable to the target compound .
  • Collision Cross-Section Predictions : CID 165945521’s structural data (SMILES: CS(=N)(=O)C1CCC(C1)N) enable computational modeling of stability and reactivity, a approach extendable to the target compound .

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